![molecular formula C12H16ClNO2 B2680770 4-[2-(2-Chlorophenoxy)ethyl]morpholine CAS No. 416881-79-3](/img/structure/B2680770.png)
4-[2-(2-Chlorophenoxy)ethyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Chlorophenoxy)ethyl]morpholine, also known as CPM or Chlorphenamine, is a chemical compound that has been widely used in scientific research. It is a member of the morpholine family and is commonly used as a histamine H1 receptor antagonist. CPM has been used in various research studies, including in vitro and in vivo experiments, due to its ability to modulate the immune response, inhibit inflammation, and regulate the function of various cells and tissues.
作用机制
4-[2-(2-Chlorophenoxy)ethyl]morpholine exerts its pharmacological effects by blocking the histamine H1 receptor, which is a G-protein-coupled receptor that is widely distributed in various tissues, including the respiratory tract, skin, and gastrointestinal tract. The binding of histamine to the H1 receptor activates a signaling cascade that leads to the release of various inflammatory mediators, such as prostaglandins and leukotrienes. By blocking the H1 receptor, this compound inhibits the release of these mediators and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of histamine-induced bronchoconstriction, reduction of vascular permeability, and inhibition of platelet aggregation. Additionally, this compound has been shown to modulate the function of various immune cells, such as T cells, B cells, and dendritic cells. It has also been shown to regulate the function of various tissues, including the liver, kidney, and heart.
实验室实验的优点和局限性
The use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in scientific research has several advantages, including its well-established pharmacological properties, its availability, and its relatively low cost. Additionally, this compound has been extensively studied and has a well-defined mechanism of action, which makes it a useful tool for studying various physiological processes. However, there are also limitations to the use of this compound in lab experiments, including its potential for off-target effects, its limited solubility in aqueous solutions, and its potential for toxicity at high concentrations.
未来方向
There are several future directions for the use of 4-[2-(2-Chlorophenoxy)ethyl]morpholine in scientific research. One potential application is in the study of the role of histamine in cancer progression and metastasis. Additionally, this compound may be useful for studying the role of histamine in the regulation of the gut microbiome and the development of inflammatory bowel disease. Furthermore, this compound may be useful for studying the role of histamine in the regulation of the blood-brain barrier and the development of neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease.
合成方法
The synthesis of 4-[2-(2-Chlorophenoxy)ethyl]morpholine involves the reaction of 2-chlorophenol with ethylene oxide, followed by the reaction of the resulting product with morpholine. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
4-[2-(2-Chlorophenoxy)ethyl]morpholine has been extensively used in scientific research, particularly in the fields of immunology, pharmacology, and toxicology. It has been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been used to study the role of histamine in various physiological processes, such as allergy, asthma, and inflammation.
属性
IUPAC Name |
4-[2-(2-chlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFXYFVPELUXPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
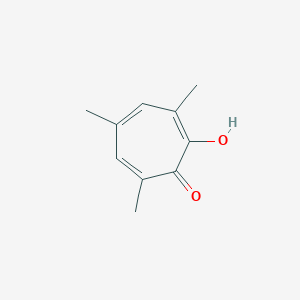

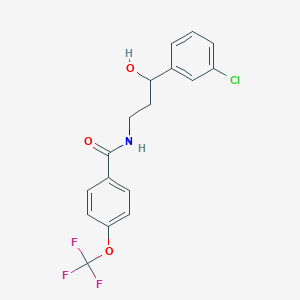
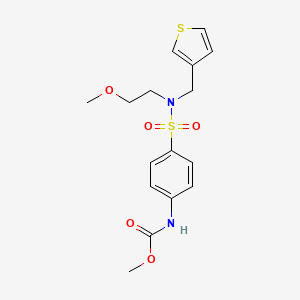
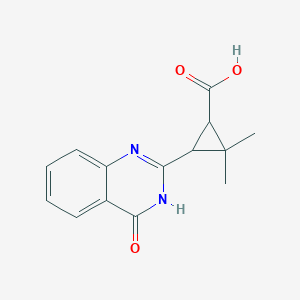
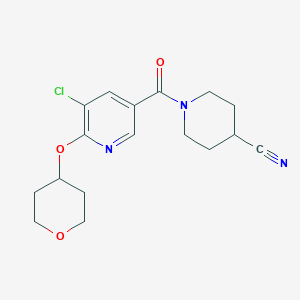

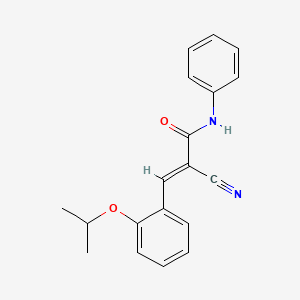
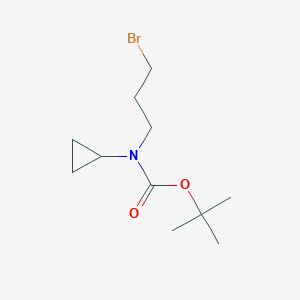
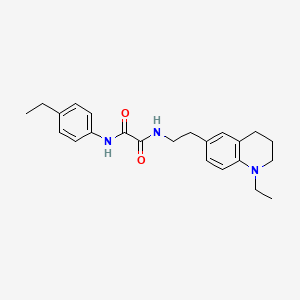
![3-{3-Oxo-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2680706.png)
![6-ethyl-1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2680707.png)
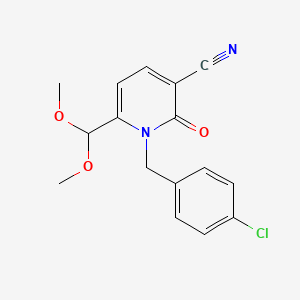
![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2680710.png)
